![molecular formula C9H12N2O B3187291 1-(3-Aminophenyl)azetidin-3-ol CAS No. 1456595-11-1](/img/structure/B3187291.png)
1-(3-Aminophenyl)azetidin-3-ol
Overview
Description
1-(3-Aminophenyl)azetidin-3-ol is a chemical compound with the CAS Number: 1456595-11-1 . It has a molecular weight of 164.21 and its IUPAC name is this compound .
Molecular Structure Analysis
The InChI code for this compound is 1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 . This indicates that the compound has a molecular formula of C9H12N2O .Physical And Chemical Properties Analysis
This compound is a solid at room temperature . The compound should be stored in a refrigerator .Scientific Research Applications
Synthesis and Transformation of Cyclic β-Amino Acids
1-(3-Aminophenyl)azetidin-3-ol is a cyclic β-amino acid derivative that has garnered attention due to its biological significance and potential impact in drug research. Its synthesis and further functionalization are pivotal in synthetic and medicinal chemistry, offering new molecular entities. Metathesis reactions, including ring-opening (ROM), ring-closing (RCM), and cross metathesis (CM), play crucial roles in accessing alicyclic β-amino acids or other densely functionalized derivatives. These methodologies emphasize selectivity, stereocontrol, and efficiency, underlining the compound's versatility in drug development (Kiss, L., Kardos, M., Vass, C., & Fülöp, F., 2018).
Antimicrobial Peptides and Ocular Surface Protection
The antimicrobial properties of this compound derivatives highlight their potential in therapeutic applications, especially in ocular surface protection. Antimicrobial peptides (AMPs), such as defensins and cathelicidins, exhibit broad-spectrum activity against bacteria, fungi, and viruses. These peptides not only protect the ocular surface from pathogens but also modulate wound healing responses, offering insights into their use as therapeutic agents for infection prevention, treatment, and immune modulation (McDermott, A., 2008).
Pharmacological Activities of Aminophenoxazinones
Aminophenoxazinones, degradation products from various plant species including this compound derivatives, are known for their pharmacological activities. These compounds and their structural derivatives have shown significant anticancer effects, particularly in the treatment of gastric, colon, glioblastoma, and melanoma cancers. Their pharmacological properties extend to antibacterial, antifungal, antiviral, and antiparasitic activities, positioning them as promising drug candidates due to their high activity levels and minimal adverse effects (Zorrilla, J. G., Rial, C., Cabrera, D., Molinillo, J. M., Varela, R., & Macias, F. A., 2021).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, H335 , indicating that it is harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapours/spray, washing hands thoroughly after handling, wearing protective gloves/protective clothing/eye protection/face protection, and more .
Mechanism of Action
Target of Action
1-(3-Aminophenyl)azetidin-3-ol is a chiral small molecule that belongs to the family of azetidinol compounds , suggesting that they may interact with targets involved in mood regulation.
Mode of Action
, it can be hypothesized that this compound may interact with neurotransmitter systems, such as the monoamine system, to exert its effects.
Biochemical Pathways
, it can be speculated that this compound may influence pathways related to mood regulation, potentially involving neurotransmitters such as serotonin, dopamine, and norepinephrine.
Result of Action
properties
IUPAC Name |
1-(3-aminophenyl)azetidin-3-ol | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-7-2-1-3-8(4-7)11-5-9(12)6-11/h1-4,9,12H,5-6,10H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QYUOZRXWQSJSGF-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C2=CC=CC(=C2)N)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
164.20 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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